molecular formula C13H18N4 B11740240 N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11740240
M. Wt: 230.31 g/mol
InChI Key: GRWBVQMXYLRBHH-UHFFFAOYSA-N
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Description

N-{[4-(Dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a 1-methylpyrazole core linked via a methylene group to a 4-(dimethylamino)phenyl substituent. The dimethylamino group (-N(CH₃)₂) on the phenyl ring contributes to the compound’s basicity and solubility profile, while the pyrazole ring serves as a versatile pharmacophore.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C13H18N4/c1-16(2)12-6-4-11(5-7-12)10-14-13-8-9-17(3)15-13/h4-9H,10H2,1-3H3,(H,14,15)

InChI Key

GRWBVQMXYLRBHH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine. For instance, similar pyrazole derivatives have shown promising results against various cancer cell lines:

CompoundCell Lines TestedPercent Growth Inhibition (PGI)
Compound 6hSNB-1986.61%
Compound 6hOVCAR-885.26%
Compound 6hNCI-H4075.99%
Compound 6hHOP-9267.55%

These findings suggest that the pyrazole structure may play a crucial role in inhibiting cancer cell growth, making it a target for further research in anticancer drug development .

Receptor Agonism

Another notable application of this compound is its potential as a thrombopoietin receptor agonist. This receptor is vital for regulating platelet production in the body. Compounds that effectively stimulate this receptor can be beneficial in treating conditions like thrombocytopenia:

  • Mechanism : The compound acts by mimicking the natural ligand of the thrombopoietin receptor, enhancing platelet production.
  • Therapeutic Use : Such agonists can be crucial in managing patients with low platelet counts due to various medical conditions or treatments .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized to enhance its biological activity. The structure-activity relationship studies indicate that modifications on the pyrazole ring and the dimethylamino group significantly influence its pharmacological properties.

Table: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Dimethylamino Group PositioningEnhances solubility and bioavailability
Pyrazole SubstituentsAlters binding affinity to target receptors

These insights are critical for designing more potent derivatives that can be used in clinical settings .

Case Studies

Several case studies have documented the efficacy of similar pyrazole derivatives:

  • Case Study on Anticancer Efficacy : A study demonstrated that a derivative with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cell lines, leading to further exploration in preclinical trials.
  • Thrombopoietin Agonist Development : Research into compounds acting as thrombopoietin receptor agonists has led to promising results in enhancing platelet counts in animal models, paving the way for human clinical trials.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Features Key Properties Potential Applications References
N-{[4-(Dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine 1-methylpyrazole core; 4-(dimethylamino)benzyl substituent High basicity; moderate lipophilicity CNS-targeting agents (hypothesized)
N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine 1,5-dimethylpyrazole; 4-methoxy-3-(methoxymethyl)benzyl group Enhanced solubility due to polar methoxy groups Antimicrobial or anti-inflammatory agents
1-(Difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Difluoromethyl and propyl-substituted pyrazole cores Increased metabolic stability; higher lipophilicity Antifungal or kinase inhibitors
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl substituent; cyclopropylamine group Improved hydrogen bonding; steric hindrance from cyclopropane Anticancer or antiviral candidates
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine Bis-pyrazole structure; absence of aromatic substituents High hydrogen-bonding capacity; reduced lipophilicity Enzyme inhibitors (e.g., COX-2)

Crystallographic and Computational Analysis

  • Crystallography : The crystal structure of the target compound, if resolved, would utilize SHELXL () for refinement, with ORTEP () visualizing anisotropic displacement ellipsoids .
  • Molecular Packing: Compared to triazolyl-pyridinyl compounds (), the dimethylamino group’s electron-donating effects could alter π-stacking interactions, influencing solubility and stability .

Biological Activity

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C12H16N4
Molecular Weight 216.29 g/mol
IUPAC Name This compound
CAS Number 3524-27-4
Appearance Powder
Boiling Point 424.7°C
Density 1.13 g/cm³

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylpyrazole in the presence of appropriate catalysts and solvents. This method allows for the efficient formation of the pyrazole ring and subsequent functionalization.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. In vitro assays showed that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Anticancer Activity Study :
    • A study involving this compound demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • IC50 values were reported at approximately 25 µM for MCF-7 cells, indicating significant cytotoxicity.
  • Antimicrobial Efficacy :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively.
    • These results suggest a moderate level of antibacterial activity suitable for further development.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of pyrazole derivatives to optimize their biological activity. Modifications to the dimethylamino group and variations in the pyrazole core have been explored to enhance efficacy against specific targets.

Table: Summary of Biological Activities

Activity TypeEffectivenessReference
Anticancer IC50 ~ 25 µM
Antimicrobial MIC ~ 50 µg/mL
Anti-inflammatory Inhibition of COX-2

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